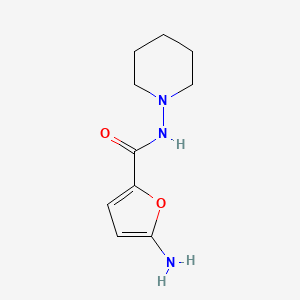![molecular formula C21H25IN4O3 B14229572 Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-68-0](/img/structure/B14229572.png)
Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is a synthetic compound with a complex structure It is composed of a glycyl group, an alanyl group, and a phenylalaninamide group, with an iodine atom attached to the phenyl ring
Méthodes De Préparation
The synthesis of Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves multiple steps. The general synthetic route includes the following steps:
Formation of Glycyl-L-alanine: This can be achieved through the reaction of glycine with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an iodination reaction using iodine and a suitable oxidizing agent.
Coupling with D-phenylalaninamide: The final step involves coupling the iodinated intermediate with D-phenylalaninamide using a coupling reagent like DCC or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Analyse Des Réactions Chimiques
Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving protein interactions and enzyme activity, due to its peptide-like structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide can be compared with other similar compounds such as:
Glycyl-L-phenylalanine: Similar in structure but lacks the iodophenyl group, leading to different chemical properties and reactivity.
Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide: Similar structure but with an L-phenylalaninamide group instead of a D-phenylalaninamide group, which can affect its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
824406-68-0 |
|---|---|
Formule moléculaire |
C21H25IN4O3 |
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(2-iodophenyl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-7-3-2-4-8-15)21(29)24-13-16-9-5-6-10-17(16)22/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18+/m0/s1 |
Clé InChI |
FRKBVQFHYZJUOQ-KBXCAEBGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)
![3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14229511.png)
![5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine](/img/structure/B14229513.png)
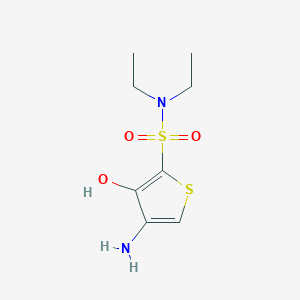
![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)
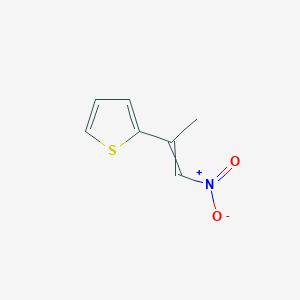
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
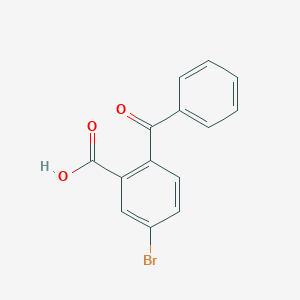
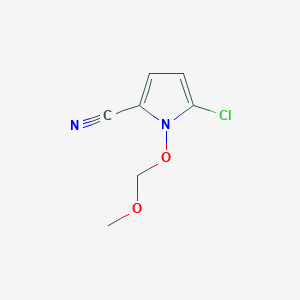
![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
